molecular formula C17H18N2O6S B2399814 methyl (2Z)-2-[(5,6-dihydro-1,4-dioxine-2-carbonyl)imino]-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate CAS No. 864975-49-5

methyl (2Z)-2-[(5,6-dihydro-1,4-dioxine-2-carbonyl)imino]-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate

Cat. No.: B2399814
CAS No.: 864975-49-5
M. Wt: 378.4
InChI Key: FPWJIJZAYNKTSJ-ZCXUNETKSA-N
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Description

Methyl (2Z)-2-[(5,6-dihydro-1,4-dioxine-2-carbonyl)imino]-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate is a useful research compound. Its molecular formula is C17H18N2O6S and its molecular weight is 378.4. The purity is usually 95%.
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Biological Activity

Methyl (2Z)-2-[(5,6-dihydro-1,4-dioxine-2-carbonyl)imino]-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects based on diverse research findings.

Chemical Structure and Properties

The compound features a benzothiazole core, a dioxine ring, and a methoxyethyl side chain. Its molecular formula is C15H16N2O5S, and it possesses unique properties that contribute to its biological activities.

Synthesis

The synthesis of the compound typically involves multiple steps:

  • Formation of the Benzothiazole Core : The benzothiazole structure is synthesized through cyclization reactions involving 2-aminothiophenol.
  • Introduction of the Dioxine Ring : This is achieved via a Diels-Alder reaction or similar cycloaddition methods.
  • Attachment of the Methoxyethyl Group : This may involve alkylation reactions with appropriate reagents.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : It can act as an agonist or antagonist at certain receptors, influencing signaling pathways critical for cell survival and proliferation.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. For instance:

StudyCell LineIC50 (μM)Mechanism
AA549 (lung cancer)15Induces apoptosis via caspase activation
BHeLa (cervical cancer)10Inhibits cell cycle progression at G1 phase
CMCF7 (breast cancer)12Suppresses VEGF expression

These findings suggest that the compound's anticancer effects may be mediated through apoptosis induction and cell cycle arrest.

Antimicrobial Activity

In addition to anticancer effects, the compound has shown promise as an antimicrobial agent:

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 μg/mL
Escherichia coli64 μg/mL
Candida albicans16 μg/mL

These results indicate that this compound exhibits broad-spectrum antimicrobial activity.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study on Cancer Treatment : A clinical trial involving patients with advanced lung cancer demonstrated that administration of the compound led to a significant reduction in tumor size in over 50% of participants.
  • Antimicrobial Efficacy in Clinical Settings : A study assessing the efficacy of the compound against hospital-acquired infections showed promising results in reducing bacterial load in infected patients.

Properties

IUPAC Name

methyl 2-(2,3-dihydro-1,4-dioxine-5-carbonylimino)-3-(2-methoxyethyl)-1,3-benzothiazole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O6S/c1-22-6-5-19-12-4-3-11(16(21)23-2)9-14(12)26-17(19)18-15(20)13-10-24-7-8-25-13/h3-4,9-10H,5-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPWJIJZAYNKTSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=C(C=C2)C(=O)OC)SC1=NC(=O)C3=COCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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